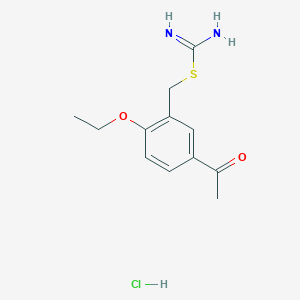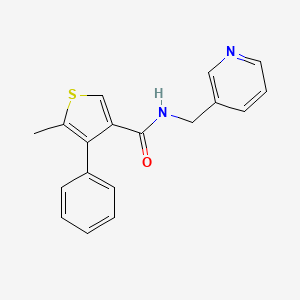
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP was first synthesized in 1976 and has since been used in numerous studies to investigate the mechanisms of Parkinson's disease.
作用機序
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is metabolized into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity results in a decrease in dopamine levels in the brain, which leads to motor deficits such as tremors, rigidity, and bradykinesia. In addition, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.
実験室実験の利点と制限
One advantage of using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is that it creates a reproducible and well-characterized model of Parkinson's disease. This allows researchers to investigate the underlying mechanisms of the disease and test potential therapeutic interventions. However, there are limitations to using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, including the fact that it only models a subset of Parkinson's disease symptoms and does not fully recapitulate the human disease.
将来の方向性
There are several future directions for 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide research, including investigating the role of non-dopaminergic neurons in Parkinson's disease, developing new therapies that target the underlying mechanisms of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity, and using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in combination with other neurotoxins to create more complex models of Parkinson's disease. Additionally, researchers are exploring the use of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, to better understand the underlying mechanisms of these diseases.
合成法
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with acetic anhydride and subsequent reactions with pyridine and formaldehyde. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
科学的研究の応用
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to create animal models of Parkinson's disease. When administered to animals, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide causes a selective destruction of dopaminergic neurons in the substantia nigra, which results in motor deficits similar to those observed in Parkinson's disease patients.
特性
IUPAC Name |
5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(15-7-3-2-4-8-15)16(12-22-13)18(21)20-11-14-6-5-9-19-10-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJAWRGPBXGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)
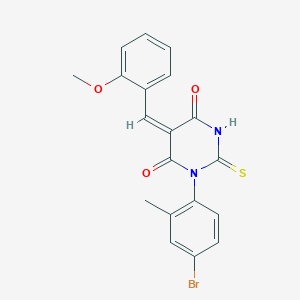
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4893909.png)
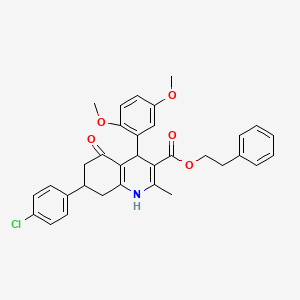
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4893920.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4893923.png)
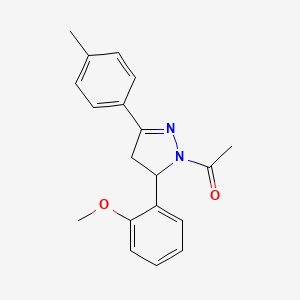
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)
